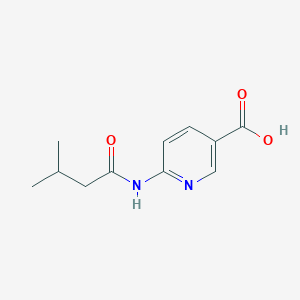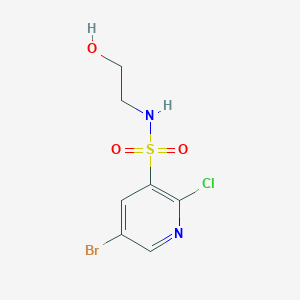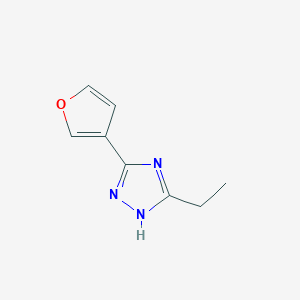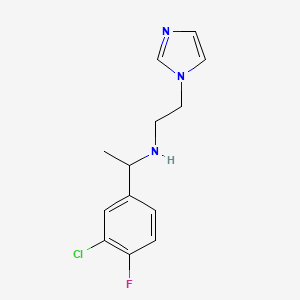
6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acid derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in various biological processes, including gene expression, cell proliferation, and tissue remodeling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid have been studied in various in vitro and in vivo models. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been reported to regulate the expression of various genes and proteins involved in cell signaling and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid is its high purity and stability, which makes it suitable for various lab experiments. However, its low solubility in water and other common solvents can pose a challenge in certain experiments. Additionally, its high cost and limited availability can also be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the research on 6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid. One of the areas of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another direction is the investigation of its potential applications in drug discovery and development. Furthermore, the mechanism of action and the physiological effects of the compound need to be further elucidated to fully understand its potential in various scientific fields.
Métodos De Síntesis
The synthesis of 6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid involves the reaction of 3-cyanopyridine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain the final compound. The yield of the synthesis process is around 45% to 50%, and the purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, it has been used as a tool to study the structure and function of proteins and enzymes. In pharmaceuticals, it has been explored as a potential ingredient in drug formulations.
Propiedades
IUPAC Name |
6-(3-methylbutanoylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)5-10(14)13-9-4-3-8(6-12-9)11(15)16/h3-4,6-7H,5H2,1-2H3,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCKECYRWRJTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methylbutanoylamino)pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)

![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)

![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)





![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)